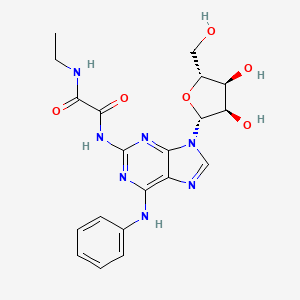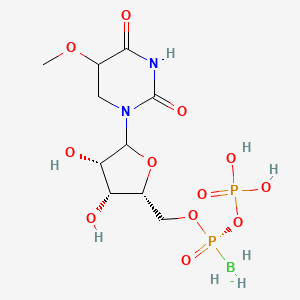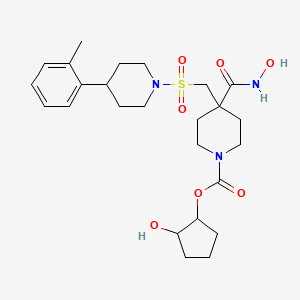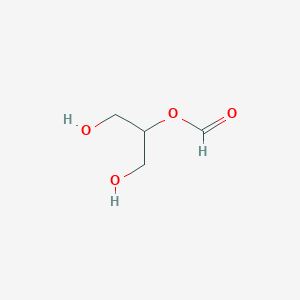![molecular formula C22H13ClFN3O B10773078 2-(2-Chloro-6-fluorophenyl)-7-phenyl-3,5-dihydroimidazo[4,5-c]quinolin-4-one](/img/structure/B10773078.png)
2-(2-Chloro-6-fluorophenyl)-7-phenyl-3,5-dihydroimidazo[4,5-c]quinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compound 39, identified by the PubMed ID 23623673, is a synthetic organic compound known for its selective inhibition of microsomal prostaglandin E2 synthase-1 (mPGES1). This enzyme is involved in the biosynthesis of prostaglandin E2, a lipid compound that plays a role in inflammation and pain. Compound 39 has been studied for its potential therapeutic applications in conditions where prostaglandin E2 is implicated .
准备方法
化学反应分析
化合物39 经历各种化学反应,包括:
氧化: 它可以被氧化形成喹啉衍生物。
还原: 还原反应可以将其转化为不同的咪唑衍生物。
取代: 卤素取代反应可以修饰芳环上的氯和氟基团。
常用试剂和条件: 典型的试剂包括氧化剂,如高锰酸钾,还原剂,如氢化铝锂,以及卤化剂,如氯气或氟气。
科学研究应用
化合物39 具有广泛的科学研究应用:
化学: 它被用作模型化合物来研究前列腺素合成的抑制。
生物学: 它有助于理解前列腺素在细胞过程中的作用。
医学: 它在治疗炎症性疾病、疼痛管理和癌症方面具有潜在的治疗应用。
5. 作用机理
化合物39 的作用机制涉及选择性抑制微粒体前列腺素E2合酶-1(mPGES1)。通过抑制这种酶,化合物39 减少了前列腺素E2的生成,从而调节炎症和疼痛。 分子靶点包括mPGES1 的活性位点,化合物39 在此处结合并阻止前列腺素H2转化为前列腺素E2 .
作用机制
The mechanism of action of Compound 39 involves the selective inhibition of microsomal prostaglandin E2 synthase-1 (mPGES1). By inhibiting this enzyme, Compound 39 reduces the production of prostaglandin E2, thereby modulating inflammation and pain. The molecular targets include the active site of mPGES1, where Compound 39 binds and prevents the conversion of prostaglandin H2 to prostaglandin E2 .
相似化合物的比较
化合物39 在选择性抑制mPGES1 方面是独特的。类似的化合物包括:
化合物40: 另一种mPGES1 抑制剂,但具有不同的选择性和效力。
化合物42: 以其抗真菌活性而闻名,它也抑制前列腺素合成,但通过不同的机制。
化合物31742400: CC-趋化因子受体CCR2 和 CCR5 的双重拮抗剂,它也影响前列腺素途径,但具有更广泛的生物学效应 .
属性
分子式 |
C22H13ClFN3O |
|---|---|
分子量 |
389.8 g/mol |
IUPAC 名称 |
2-(2-chloro-6-fluorophenyl)-7-phenyl-3,5-dihydroimidazo[4,5-c]quinolin-4-one |
InChI |
InChI=1S/C22H13ClFN3O/c23-15-7-4-8-16(24)18(15)21-26-19-14-10-9-13(12-5-2-1-3-6-12)11-17(14)25-22(28)20(19)27-21/h1-11H,(H,25,28)(H,26,27) |
InChI 键 |
VTGCIWWYBFGGNJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(C(=O)N3)NC(=N4)C5=C(C=CC=C5Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![7-Amino-1-bromo-4-phenyl-5,7,8,9-tetrahydrobenzo[7]annulen-6-one](/img/structure/B10773053.png)
![N-hydroxy-4-[[3-oxo-2-(thiophen-2-ylmethyl)-2,4-dihydroquinoxalin-1-yl]methyl]benzamide](/img/structure/B10773061.png)
![(2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione](/img/structure/B10773072.png)
![[(1R,2S,5Z,9Z,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate](/img/structure/B10773079.png)
![1-[[5-chloro-2-(trifluoromethyl)phenyl]methyl]-7-(2-piperazin-1-ylpyridin-4-yl)-3,4-dihydro-2H-pyrido[2,3-b]pyrazine](/img/structure/B10773084.png)


![(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B10773097.png)
